molecular formula C5H8Cl2O3S B2943320 3-Chloro-4-oxopentane-1-sulfonyl chloride CAS No. 2193058-68-1

3-Chloro-4-oxopentane-1-sulfonyl chloride

Cat. No.: B2943320
CAS No.: 2193058-68-1
M. Wt: 219.08
InChI Key: MUIQBCIMGZDNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-oxopentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8Cl2O3S and a molecular weight of 219.09 g/mol . It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-Chloro-4-oxopentane-1-sulfonyl chloride typically involves the chlorination of 4-oxopentane-1-sulfonyl chloride. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, along with appropriate solvents and reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

3-Chloro-4-oxopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-oxopentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-oxopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

3-Chloro-4-oxopentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of unique products not easily accessible with other sulfonyl chlorides.

Properties

IUPAC Name

3-chloro-4-oxopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O3S/c1-4(8)5(6)2-3-11(7,9)10/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQBCIMGZDNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.